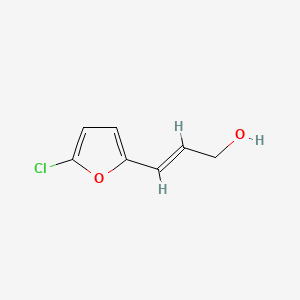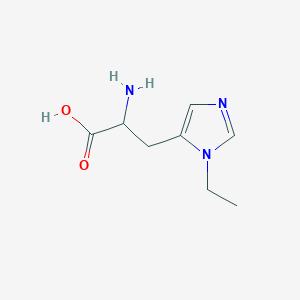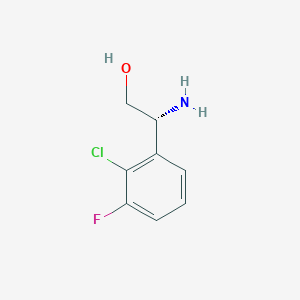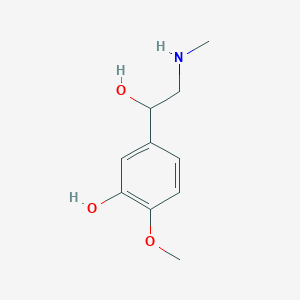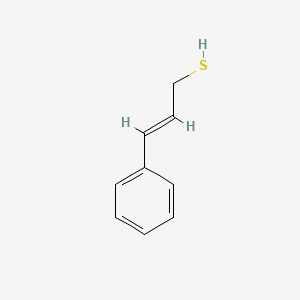
3-Phenylprop-2-ene-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-phenylprop-2-ene-1-thiol, also known as allylthiobenzene, is an organic compound characterized by a phenyl group attached to a propene chain with a thiol group at the terminal position. This compound is notable for its distinct sulfur-containing functional group, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-phenylprop-2-ene-1-thiol typically involves the following steps:
Starting Materials: Benzaldehyde and allyl bromide are commonly used starting materials.
Reaction Conditions: The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base.
Procedure: Benzaldehyde undergoes a condensation reaction with allyl bromide in the presence of a base to form (E)-3-phenylprop-2-ene. This intermediate is then treated with hydrogen sulfide or a thiolating agent to introduce the thiol group, resulting in the formation of (E)-3-phenylprop-2-ene-1-thiol.
Industrial Production Methods
Industrial production of (E)-3-phenylprop-2-ene-1-thiol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Catalysts: Catalysts such as palladium or nickel may be employed to enhance reaction efficiency.
Purification: The final product is purified using techniques like distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-phenylprop-2-ene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The double bond in the propene chain can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Substitution: Nucleophiles like sodium hydride or lithium aluminum hydride are used in substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Saturated alkanes.
Substitution: Various substituted thiol derivatives.
Applications De Recherche Scientifique
(E)-3-phenylprop-2-ene-1-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its role in drug development, particularly in designing thiol-based drugs.
Industry: Utilized in the production of polymers, resins, and as a flavoring agent in the food industry.
Mécanisme D'action
The mechanism of action of (E)-3-phenylprop-2-ene-1-thiol involves its interaction with various molecular targets:
Thiol Group: The thiol group can form covalent bonds with metal ions or other electrophilic centers, influencing enzyme activity and protein function.
Pathways: It can modulate redox pathways by acting as an antioxidant, scavenging free radicals, and protecting cells from oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Mercaptan: Similar structure but with a benzyl group instead of a propene chain.
Phenyl Ethyl Mercaptan: Contains an ethyl group instead of a propene chain.
Allyl Mercaptan: Lacks the phenyl group, having only the propene chain with a thiol group.
Propriétés
Formule moléculaire |
C9H10S |
|---|---|
Poids moléculaire |
150.24 g/mol |
Nom IUPAC |
(E)-3-phenylprop-2-ene-1-thiol |
InChI |
InChI=1S/C9H10S/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4+ |
Clé InChI |
BTPCKWYKRLIVJX-QPJJXVBHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/CS |
SMILES canonique |
C1=CC=C(C=C1)C=CCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


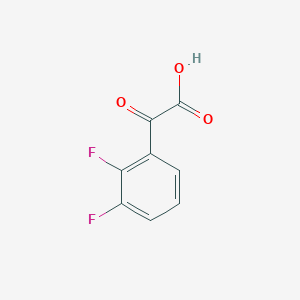

![5-Chloro-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene hydrochloride](/img/structure/B13600395.png)
![1-[1-(3-Ethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600396.png)
